HO-PEG12-CH2COOtBu
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Overview
Description
The compound HO-PEG12-CH2COOtBu is a polyethylene glycol (PEG) derivative. It consists of a hydroxyl group (HO) attached to a PEG chain with twelve ethylene glycol units (PEG12), which is further connected to a carboxyl group protected by a tert-butyl ester (COOtBu). This structure provides the compound with unique properties, such as increased aqueous solubility and the ability to undergo further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG12-CH2COOtBu typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form the PEG chain with twelve ethylene glycol units.
Hydroxylation: The terminal hydroxyl group is introduced to the PEG chain.
Carboxylation: The hydroxyl-terminated PEG is then reacted with a carboxylating agent to introduce the carboxyl group.
Protection: The carboxyl group is protected using tert-butyl ester to form the final compound this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG with the desired chain length.
Functionalization: Introduction of functional groups through controlled chemical reactions.
Purification: The final product is purified to achieve high purity levels (≥95%) suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: HO-PEG12-CH2COOtBu is used as a linker in the synthesis of complex molecules, including drug conjugates and polymers. Its PEG chain enhances solubility and biocompatibility .
Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, to improve their stability and solubility. It is also employed in the development of drug delivery systems .
Medicine: The compound is utilized in the formulation of pharmaceuticals, particularly in the development of PEGylated drugs that exhibit prolonged circulation times and reduced immunogenicity .
Industry: this compound finds applications in the production of nanomaterials, coatings, and adhesives. Its ability to enhance solubility and stability makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of HO-PEG12-CH2COOtBu is primarily based on its ability to modify other molecules through PEGylation. The PEG chain increases the solubility and stability of the modified molecules, while the hydroxyl and carboxyl groups allow for further chemical modifications. This makes it a versatile tool in the synthesis of complex molecules and drug delivery systems .
Comparison with Similar Compounds
HO-PEG10-CH2COOtBu: Similar structure with ten ethylene glycol units.
HO-PEG8-CH2COOtBu: Similar structure with eight ethylene glycol units.
HO-PEG6-CH2COOtBu: Similar structure with six ethylene glycol units.
Uniqueness: HO-PEG12-CH2COOtBu is unique due to its longer PEG chain, which provides greater solubility and stability compared to its shorter counterparts. This makes it particularly useful in applications requiring enhanced solubility and biocompatibility .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O15/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h31H,4-28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRKAMHMMKQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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